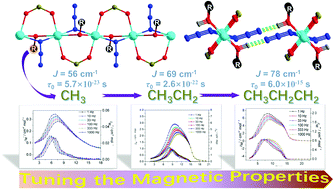Solvent coligands fine-tuned the structures and magnetic properties of triple-bridged 1D azido-copper(ii) coordination polymers†
New Journal of Chemistry Pub Date: 2018-11-20 DOI: 10.1039/C8NJ04731F
Abstract
Based on different alkanol solvents, a family of azido–copper coordination polymers has been successfully synthesized. The as-synthesized compounds share the formula [Cu(4-tfmba)(N3)(solvent)]n, where 4-tfmba = 4-trifluoromethyl benzoic acid and solvent = CH3OH (1), C2H5OH (2) and C3H7OH (3). Single-crystal structure analysis indicates that the Cu(II) centers in 1–3 are interconnected by an alternant triple-bridge of μ-1,1-azido, syn,syn-carboxy and μ2-alkanols, yielding homoplastically well-isolated 1D metal-chain patterns with tiny disparities in the geometric parameters. Noteworthily, the homologous alkanol solvents with growing carbon chain are not only the reaction solvents but are also employed to be the linkers to embed the structural frameworks of the resulting polymers, regulating in an orderly way the interchain structures and thus fine-tuning the magnetic behaviors of the resulting compounds. As a result, the predominant intrachain ferromagnetic exchanges caused by counter-complementarity of the threefold super-exchange channels are revealed in all three cases, finally giving rise to the ascending magnitudes of magnetic coupling effect (J = 56.21 cm−1 for 1, J = 68.94 cm−1 for 2 and J = 77.94 cm−1 for 3) and the well-organized scenarios of magnetic order and slow relaxation that are infrequent in known azido–Cu(II) coordination networks. Among 1–3, the exchange of CH3OH for C2H5OH or C3H7OH, all of which coordinate through a single O atom, induces an interesting dynamic magnetic transition from a vitreous state to quasi-superparamagnet. Moreover, DFT calculations have been carried out to provide a qualitative and quantitative theoretic explanation of the magnetic behaviors of 1–3.

Recommended Literature
- [1] CaCu3Ti4O12 single crystals: insights on growth and nanoscopic investigation
- [2] Bulky crystalline BiVO4 thin films for efficient solar water splitting
- [3] Bonds or not bonds? Pancake bonding in 1,2,3,5-dithiadiazolyl and 1,2,3,5-diselenadiazolyl radical dimers and their derivatives†
- [4] BSA capped bi-functional fluorescent Cu nanoclusters as pH sensor and selective detection of dopamine
- [5] Caffeine promotes the expression of telomerase reverse transcriptase to regulate cellular senescence and aging
- [6] Buried treasure: biosynthesis, structures and applications of cyclic peptides hidden in seed storage albumins
- [7] Boron-hyperdoped silicon for the selective oxidative dehydrogenation of propane to propylene†
- [8] BSA-encapsulated cyclometalated iridium complexes as nano-photosensitizers for photodynamic therapy of tumor cells†
- [9] Calculated details of a mechanism for conversion of N2 to NH3 at the FeMo cluster of nitrogenase
- [10] Bromine kinetic isotope effects: insight into Grignard reagent formation†

Journal Name:New Journal of Chemistry
research_products
-
CAS no.: 1346598-79-5
-
CAS no.: 1446478-17-6









